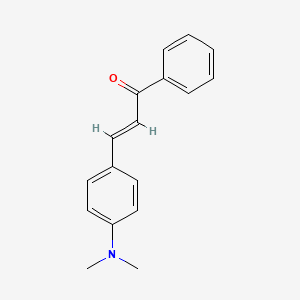

4-(Dimethylamino)chalcone

Description

Significance of the Chalcone (B49325) Scaffold in Contemporary Chemical and Biological Research

Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, represent a significant class of naturally occurring and synthetic compounds. mdpi.comscielo.br This core structure serves as a crucial precursor for the biosynthesis of various flavonoids. mdpi.com The unique template of the chalcone scaffold, featuring two aromatic rings and an electrophilic α,β-unsaturated carbonyl system in continuous conjugation, is believed to contribute to its stability, electron transfer capabilities, and a wide array of biological functions. alliedacademies.org

In contemporary research, the chalcone scaffold is a subject of intense investigation due to its broad spectrum of pharmacological activities. Preclinical studies have highlighted the potential of chalcones and their derivatives as anticancer, anti-inflammatory, antioxidant, antimicrobial, antimalarial, and antiviral agents. mdpi.comalliedacademies.orgnih.gov Their value also extends to organic synthesis, where they serve as versatile intermediates for creating numerous heterocyclic compounds that themselves exhibit significant biological activities. derpharmachemica.com The adaptability of the chalcone structure allows for the synthesis of diverse derivatives, making it a privileged scaffold in medicinal chemistry and drug discovery programs. nih.gov

Overview of 4-(Dimethylamino)chalcone (B87087) as a Prominent Chemical Entity in the Chalcone Class

Among the vast family of chalcones, this compound is a prominent derivative distinguished by the presence of a dimethylamino group [-N(CH₃)₂] at the 4-position of one of its phenyl rings. ontosight.ai This substitution significantly influences the molecule's electronic and photophysical properties. The dimethylamino group acts as a strong electron-donating group, which enhances the compound's reactivity, solubility in various organic solvents, and its capacity for intramolecular charge transfer (ICT). chemimpex.commdpi.com

The standard method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-dimethylaminobenzaldehyde and an acetophenone (B1666503). derpharmachemica.comontosight.ai This straightforward synthesis yields a compound that serves as a valuable building block for more complex organic molecules, particularly in the fields of pharmaceuticals and materials science. chemimpex.com Its unique electronic structure makes it a key component in the development of fluorescent dyes and advanced materials. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO ontosight.aiscialert.net |

| Molecular Weight | 251.32 g/mol ontosight.aibiosynth.com |

| CAS Number | 1030-27-9 ontosight.aibiosynth.com |

| Appearance | Yellow powder nih.gov |

| Synthesis Method | Claisen-Schmidt Condensation ontosight.ai |

Scope and Objectives of Academic Research Endeavors on this compound

Academic research on this compound is multifaceted, driven by its versatile chemical nature and promising applications in various scientific domains. The primary objectives of these research endeavors can be categorized into several key areas.

Medicinal Chemistry and Pharmacology: A significant portion of research focuses on evaluating the biological activities of this compound and its derivatives. Studies have investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. ontosight.aichemimpex.com The main goal is to understand its mechanism of action and to develop new, more effective therapeutic agents for a range of diseases. ontosight.ai

Materials Science: Researchers are exploring the use of this compound in the creation of advanced organic materials. Its favorable photophysical properties, such as its ability to absorb and emit light, make it a candidate for use in organic light-emitting diodes (OLEDs). chemimpex.com There is also active investigation into its role in enhancing the efficiency of organic photovoltaic cells, contributing to renewable energy technologies. chemimpex.com

Fluorescent Probes and Sensors: The compound's strong fluorescence and large Stokes shifts—the difference between the absorption and emission maxima—are actively being studied. mdpi.comresearchgate.net Research aims to develop this compound-based fluorescent probes for biological imaging, allowing for the visualization of cellular structures and processes. chemimpex.commdpi.com Its fluorescence properties, which can be sensitive to the local environment, also position it as a potential candidate for chemical sensors. chemimpex.combiosynth.com Studies have shown that chalcones with a 4-dimethylamino group exhibit enhanced fluorescent emission, making them particularly suitable for these applications. mdpi.com

Table 2: Summary of Research Focus on this compound

| Research Area | Key Objectives & Findings |

|---|---|

| Organic Synthesis | Utilized as a versatile building block for synthesizing more complex molecules, including various heterocyclic compounds. chemimpex.com |

| Biological Activity | Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aichemimpex.com |

| Materials Science | Explored for applications in advanced materials like Organic Light-Emitting Diodes (OLEDs) and organic solar cells due to its electronic and photophysical properties. chemimpex.com |

| Fluorescent Dyes & Probes | Developed for use in biological imaging and as sensors due to its strong fluorescence, large Stokes shifts, and sensitivity to the environment. chemimpex.commdpi.combiosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Synthesis of 4 Dimethylamino Chalcone

Advanced Synthetic Strategies for 4-(Dimethylamino)chalcone (B87087)

Optimized Claisen-Schmidt Condensation Protocols for this compound

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, including this compound. mdpi.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 4-(dimethylamino)benzaldehyde, with an acetophenone (B1666503). scialert.net The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695). propulsiontechjournal.commdpi.com

The mechanism begins with the formation of a carbanion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-(dimethylamino)benzaldehyde. scialert.net This is followed by dehydration to yield the α,β-unsaturated ketone structure of the chalcone (B49325). scialert.net

Optimized protocols have focused on improving yields and reducing reaction times. For instance, using a 10% m/v NaOH solution in ethanol and stirring the reaction mixture of acetophenone and 4-dimethylaminobenzaldehyde for 2 hours at room temperature has resulted in an 85% yield after recrystallization. researchgate.net Another study reported that conducting the reaction in an ethanol-water mixture (3:1 v/v) with 10-20% w/v sodium hydroxide can lead to yields of 72-78% after 6-8 hours at 25°C.

Here is a table summarizing the optimized Claisen-Schmidt condensation protocols for this compound:

Table 1: Optimized Claisen-Schmidt Condensation Protocols

| Base | Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 10% m/v NaOH | Ethanol | 2 hours | Room Temperature | 85% | researchgate.net |

| 10-20% w/v NaOH | Ethanol-Water (3:1) | 6-8 hours | 25°C | 72-78% |

Microwave-Assisted Synthesis Approaches for this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of this compound and its derivatives. This method significantly reduces reaction times and often improves yields by promoting efficient molecular collisions.

For the synthesis of this compound, microwave irradiation for as little as 25 seconds at 140 watts has been shown to be effective. uns.ac.id The concentration of the base catalyst, such as NaOH, plays a crucial role in optimizing the yield. Studies have shown that varying the NaOH concentration can significantly impact the outcome, with a 50% concentration providing the highest yield. uns.ac.id For instance, the synthesis of (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one under microwave irradiation reduced the reaction time from 3 days to 30 minutes, yielding a product with 87% isolated yield and 97% purity. nih.gov

Here is a data table illustrating the effect of NaOH concentration on the yield of this compound under microwave-assisted conditions:

Table 2: Effect of NaOH Concentration on Microwave-Assisted Synthesis

| NaOH Concentration | Power | Irradiation Time | Average Yield | Reference |

|---|---|---|---|---|

| 40% | 140 W | 25 s | 73.4 ± 1.72% | uns.ac.id |

| 50% | 140 W | 25 s | 90.9 ± 0.68% | uns.ac.id |

| 60% | 140 W | 25 s | 85.1 ± 1.32% | uns.ac.id |

Microwave irradiation has also been successfully employed in the synthesis of various derivatives, such as pyrazole (B372694) derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one. ijpsdronline.com

Sonochemical Synthesis Techniques for Chalcones and their Relevance to this compound

Sonochemical synthesis, which utilizes ultrasound irradiation, offers another efficient and environmentally friendly approach to synthesizing chalcones. mdpi.comrasayanjournal.co.in This technique has been shown to significantly reduce reaction times and improve yields compared to conventional methods. rasayanjournal.co.inresearchgate.net The application of ultrasound accelerates the reaction by enhancing mass transfer and creating localized high-temperature and high-pressure zones, which can lower the activation energy. propulsiontechjournal.com

For the synthesis of chalcones, a mixture of an aromatic aldehyde and an acetophenone in ethanol with a catalytic amount of sodium hydroxide is irradiated in an ultrasonic water bath. mdpi.com This method has been reported to be 225 times faster than conventional stirring methods. mdpi.com For example, the sonochemical synthesis of chloro-chalcones demonstrated a significant reduction in reaction time compared to conventional stirring. rasayanjournal.co.in While specific studies on the direct sonochemical synthesis of this compound are not detailed in the provided context, the principles and successes with other chalcones are highly relevant.

Here is a table comparing conventional and sonochemical synthesis methods for a representative chalcone:

Table 3: Comparison of Conventional and Sonochemical Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Stirring | 4 hours | - | mdpi.com |

| Ultrasound-Assisted | 15 minutes | 92.84% (recovery) | mdpi.com |

Design and Synthesis of Novel this compound Derivatives

Functionalization Strategies and Structural Modifications of the Chalcone Scaffold

The versatile chalcone scaffold allows for a wide range of functionalization and structural modifications to create novel derivatives with tailored properties. nih.gov The dimethylamino group is a common substituent used in the development of fluorescent chalcone compounds. nih.gov

Strategies for functionalization often involve introducing various substituents to either of the aromatic rings (A-ring or B-ring) of the chalcone backbone. For instance, a library of fluorescent chalcones was synthesized to study the structure-fluorescence relationship, revealing that weak electron-donating groups on the A-ring and disubstituted amino groups on the B-ring are favorable for fluorescence. nih.gov In contrast, electron-withdrawing groups or strong electron-donating groups on the A-ring can decrease the quantum yield. nih.gov

Specific modifications include:

Introduction of Heterocyclic Analogues: Replacing the aromatic rings with heterocyclic systems to increase rigidity. mdpi.com

Synthesis of Pyrazole Derivatives: Reacting dialkylamino chalcones with phenylhydrazine (B124118) to produce 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. mdpi.com

Addition of Alkoxy Groups: The introduction of methoxy (B1213986) groups has been shown to shift the absorption towards longer wavelengths. mdpi.com

Halogenation: The presence of a fluorine atom on the B-ring has been investigated for its effect on biological activity. nih.gov

A study on the antifungal activity of chalcone derivatives showed that the presence of a 4-dimethylaminophenyl group as the B-ring resulted in inactive compounds against Candida albicans. nih.gov

Synthesis of Extended Conjugated Systems and Polyene Analogues of this compound

Extending the conjugated system of this compound by increasing the number of olefinic double bonds between the aromatic rings leads to significant changes in its photophysical properties. rsc.org These polyene analogues exhibit remarkable bathochromic (red) shifts in their absorption and fluorescence spectra, indicating enhanced intramolecular charge transfer (ICT). rsc.org

The synthesis of these extended systems is typically achieved through an aldol (B89426) condensation reaction between an acetophenone derivative and a cinnamaldehyde (B126680) derivative, such as 4-(dimethylamino)cinnamaldehyde, in the presence of a base like 10% NaOH in ethanol. mdpi.commdpi.com

A study investigating the effect of extending the conjugation (n=1, 2, and 3 double bonds) in 4-dimethylamino-2'-hydroxychalcone (nDHC) and its analogue lacking the hydroxyl group (nDC) demonstrated a progressive red shift in both absorption and emission wavelengths as 'n' increases. rsc.org

Here is a data table summarizing the photophysical properties of extended conjugated systems of this compound:

Table 4: Photophysical Properties of Extended Conjugated this compound Analogues

| Compound | Number of Olefinic Bonds (n) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

|---|---|---|---|---|

| DC | 1 | - | - | rsc.org |

| 2DC | 2 | - | - | rsc.org |

| 3DC | 3 | - | - | rsc.org |

| DHC | 1 | - | - | rsc.org |

| 2DHC | 2 | - | - | rsc.org |

| 3DHC | 3 | - | - | rsc.org |

Preparation of Metal Complexes Incorporating this compound Ligands

The versatile coordination capabilities of this compound and its derivatives have led to the synthesis of a wide array of metal complexes. These compounds are of significant interest due to their potential applications in various fields, including materials science and catalysis. The synthesis of these complexes typically involves the reaction of the chalcone ligand with a suitable metal salt in an appropriate solvent system. The coordination often occurs through the carbonyl oxygen and other suitably positioned heteroatoms within the chalcone framework, leading to the formation of stable chelate rings.

A variety of transition metals and lanthanides have been successfully incorporated into complexes with ligands derived from this compound. The synthetic methodologies often involve straightforward one-pot reactions under mild conditions.

For instance, a series of heteroleptic copper(II) complexes were prepared using 2'-hydroxy-4-(N,N-dimethylamino)chalcone (HL) as the primary ligand. mdpi.com The general synthetic route involved reacting the chalcone ligand with a secondary aromatic diamine ligand in a methanol (B129727) and dichloromethane (B109758) solvent mixture. mdpi.com The subsequent addition of triethylamine (B128534) and a methanolic solution of copper(II) nitrate (B79036) trihydrate, followed by reflux, yielded the desired complexes with the general formula [Cu(N-N)(L)]NO₃. mdpi.com

Similarly, transition metal complexes of a chalcone derived from dehydroacetic acid and 4-dimethylaminobenzaldehyde have been synthesized with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). ijert.org The synthesis was achieved by refluxing a chloroform (B151607) solution of the ligand with a methanolic solution of the respective metal chlorides at a controlled pH. ijert.org The resulting solid complexes were then isolated by filtration. ijert.org

The coordination chemistry of this compound derivatives extends to platinum group metals as well. Pd(II) and Pt(II) complexes of (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been synthesized by reacting the ligand with K₂PdCl₄, K₂PtCl₄, or Pd(OAc)₂ in ethanol under reflux. lsbu.ac.uksoton.ac.uk In these cases, the chalcone acts as a neutral bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the carbonyl oxygen. lsbu.ac.uksoton.ac.uk

Furthermore, the synthesis of bis-chalcone derivative complexes with metals such as manganese, iron, and ruthenium has been reported. nih.gov These syntheses highlight the ability of more complex chalcone-based ligands to form stable metal complexes.

The following tables summarize the synthetic details and key findings for a selection of metal complexes incorporating ligands derived from this compound.

Table 1: Synthesis of Heteroleptic Copper(II) Complexes with 2'-Hydroxy-4-(dimethylamino)chalcone (HL) mdpi.com

| Metal Ion | Secondary Ligand (N-N) | Solvent System | Reaction Conditions | Resulting Complex Formula |

| Cu(II) | 5,5′-dimethyl-2,2′-bipyridine (dmbpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dmbpy)(L)]NO₃ |

| Cu(II) | 4,7-diphenyl-1,10-phenanthroline (bphen) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(bphen)(L)]NO₃ |

| Cu(II) | 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dbbpy)(L)]NO₃ |

| Cu(II) | 5-nitro-1,10-phenanthroline (nphen) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(nphen)(L)]NO₃ |

| Cu(II) | 2,2′-bipyridine (bpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(bpy)(L)]NO₃ |

| Cu(II) | 2,2′-dipyridylamine (dpa) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dpa)(L)]NO₃ |

Table 2: Synthesis of Transition Metal Complexes with a Chalcone from Dehydroacetic Acid and 4-Dimethylaminobenzaldehyde ijert.org

| Metal Ion | Metal Salt | Solvent System | Reaction Conditions | Proposed Coordination |

| Cu(II) | CuCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |

| Ni(II) | NiCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |

| Co(II) | CoCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |

| Mn(II) | MnCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |

| Fe(III) | FeCl₃ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |

Table 3: Synthesis of Pd(II) and Pt(II) Complexes with (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one (L) lsbu.ac.uksoton.ac.uk

| Metal Ion | Metal Salt | Solvent | Reaction Conditions | Resulting Complex Formula |

| Pd(II) | K₂PdCl₄ | Ethanol | Reflux for 3 h | [Pd(L)₂]Cl₂·0.5H₂O |

| Pt(II) | K₂PtCl₄ | Ethanol | Reflux for 3 h | [Pt(L)₂]Cl₂·2H₂O |

| Pd(II) | Pd(OAc)₂ | Ethanol | Reflux for 3 h | Pd(L)₂₂·CH₃OH |

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Dimethylamino Chalcone

Vibrational Spectroscopic Analysis of 4-(Dimethylamino)chalcone (B87087) and its Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of the α,β-unsaturated ketone system is a defining feature. The carbonyl (C=O) stretching vibration is typically observed in the range of 1627 to 1670 cm⁻¹. The stretching of the olefinic (C=C) bond within the chalcone (B49325) backbone gives rise to an absorption band around 1525.74 cm⁻¹.

Aromatic C-H stretching vibrations are generally seen at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylamino group appears around 2905.48 cm⁻¹. The C-N stretching vibration of the dimethylamino group is also identifiable, often appearing around 1178.98 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | 1627 - 1670 |

| C=C (Olefinic) | Stretching | ~1526 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | ~2905 |

| C-N (Dimethylamino) | Stretching | ~1179 |

Raman Spectroscopy Investigations of this compound Systems

Raman spectroscopy provides complementary information to FTIR analysis. For chalcone derivatives, a sharp and intense band corresponding to the ethylenic bridge vibration is typically observed around 1599 cm⁻¹. The carbonyl (C=O) vibration also gives a Raman band, although it is often weaker, appearing near 1661 cm⁻¹. mdpi.com

Aromatic ring vibrations and C-H stretching modes are also active in the Raman spectrum. The C-H stretching vibrations can be observed in the region of 1000-1300 cm⁻¹, often showing strong intensity. mdpi.com C-C stretching vibrations within the aromatic rings are also detectable. mdpi.com Due to the principles of mutual exclusion, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful tool for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic, vinylic, and aliphatic protons.

The protons of the two aromatic rings resonate in the downfield region, generally between δ 6.6 and 8.1 ppm. The two vinylic protons (H-α and H-β) of the enone system appear as doublets, with a large coupling constant (J) of approximately 15.5 Hz, which is characteristic of a trans configuration. The H-β proton is typically found further downfield than the H-α proton due to its proximity to the phenyl ring. The protons of the dimethylamino group (-N(CH₃)₂) appear as a singlet in the upfield region, typically around δ 3.010 ppm. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.328 - 7.997 | m | - |

| Vinylic Proton (H-β) | 7.788 | d | 15.5 |

| Vinylic Proton (H-α) | 7.328 | d | 15.5 |

| Dimethylamino Protons (-N(CH₃)₂) | 3.010 | s | - |

| Aromatic Protons (on dimethylamino-substituted ring) | 6.672 | d | - |

d: doublet, m: multiplet, s: singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon of the ketone is the most deshielded and appears as a distinct signal at the low-field end of the spectrum, typically around δ 190 ppm. The carbons of the aromatic rings resonate in the region of approximately δ 111 to 154 ppm. The two vinylic carbons also show distinct signals. The carbons of the dimethylamino group are found at the high-field end of the spectrum, typically around δ 40 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~190 |

| Aromatic/Vinylic Carbons | 111 - 154 |

| Dimethylamino Carbons (-N(CH₃)₂) | ~40 |

Mass Spectrometry for Molecular Structure Confirmation of this compound

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 251.32 g/mol . dntb.gov.ua

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 251 | 100.0 | [M]⁺ |

| 250 | 33.0 | [M-H]⁺ |

| 236 | 1.9 | [M-CH₃]⁺ |

| 222 | 10.8 | [M-C₂H₅]⁺ |

| 207 | 10.1 | [M-C₂H₄N]⁺ |

| 174 | 33.7 | [M-C₆H₅]⁺ |

| 146 | 10.6 | [C₁₀H₁₀N]⁺ |

| 121 | 13.7 | [C₈H₉N]⁺ |

Electronic Absorption and Emission Spectroscopy of this compound Systems

The photophysical properties of this compound and its analogues are characterized by strong intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting carbonyl group through the π-conjugated bridge. This ICT character profoundly influences their electronic absorption and emission spectra, making them sensitive to their environment.

The absorption spectra of this compound derivatives typically exhibit an intense band in the near-UV to visible region, generally between 412 to 431 nm in solvents like DMSO. nih.gov This absorption is attributed to a π-π* electronic transition with significant ICT character. researchgate.net The position of this absorption maximum (λ_max,abs_) can be modulated by extending the π-conjugation of the molecule. For instance, increasing the number of olefinic bonds in the chalcone backbone leads to significant bathochromic (red) shifts in the absorption peaks. rsc.org

A key feature of these compounds is their pronounced solvatochromism, where the position of the absorption and, more dramatically, the emission bands change with the polarity of the solvent. wikipedia.org Generally, a bathochromic shift is observed in both absorption and fluorescence spectra as solvent polarity increases, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. rsc.org This behavior is a hallmark of positive solvatochromism. wikipedia.org

The fluorescence emission of these chalcones is particularly noteworthy. They often exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. In various solvents, Stokes shifts for this compound derivatives can be greater than 100 nm. nih.gov For example, in DMSO, emission wavelengths can range from 512 to 567 nm. nih.gov This large shift is a direct consequence of the significant geometric and electronic redistribution that occurs in the excited state due to ICT. Some derivatives also exhibit Twisted Intramolecular Charge Transfer (TICT) behavior, which contributes to their unique photophysical properties. acs.org The fluorescence quantum yield, a measure of emission efficiency, is also highly dependent on the solvent and the specific molecular structure. chalcogen.romdpi.com The strong fluorescence and large Stokes shifts make these compounds valuable as fluorescent probes and dyes. nih.govchemimpex.com

The pH of the medium can also influence the photophysical properties. The dimethylamino group can be protonated in highly acidic conditions (pH 1), leading to a decrease in fluorescent signals as the electron-donating ability of the group is quenched. nih.gov However, many derivatives maintain strong fluorescence over a wide pH range (from 2 to 12), which is advantageous for applications in biological imaging. nih.gov

| Compound Type | Absorption Max (λmax,abs) | Emission Max (λmax,em) | Stokes Shift (Δλ) | Reference |

|---|---|---|---|---|

| Generic 4-(Dimethylamino)chalcones | 412 - 431 nm | 512 - 567 nm | 93 - 139 nm | nih.gov |

| ChN(CH3)2 Derivative | ~420 nm | Not specified | Not specified | mdpi.com |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of molecules in their crystalline solid state. Studies on various this compound derivatives have provided critical insights into their molecular conformation, planarity, and intermolecular interactions, which collectively govern the material's bulk properties.

For example, the crystal structure of 1-(4-methylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one was determined to crystallize in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.net The non-centrosymmetric arrangement is a prerequisite for second-order nonlinear optical properties. Similarly, 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one was found to crystallize in the monoclinic space group P2₁/c. iucr.org

A common feature investigated in these crystal structures is the degree of planarity of the chalcone backbone. The molecule can deviate from complete planarity, with a twist often observed between the two aromatic rings. For instance, in one derivative, a fold angle of 11.46° was found between the planes of the two aryl rings. iucr.org In another structure containing two independent molecules in the asymmetric unit, the twist angle between the rings was 12.85° for one molecule. nih.gov This deviation from planarity can influence the extent of π-conjugation and, consequently, the electronic and optical properties of the material. mdpi.com The stereochemistry of the central C=C double bond is consistently found to be in the more stable (E)-configuration. researchgate.net

The solid-state packing is dictated by various intermolecular interactions, primarily weak C—H⋯O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl hydrogens. iucr.orgnih.gov These interactions often link molecules into specific motifs, such as inversion dimers or extended chains, forming two-dimensional sheets. nih.govnih.gov

| Compound Name | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1-(4-methylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one | Orthorhombic | P2₁2₁2₁ | Non-centrosymmetric | researchgate.net |

| 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | Monoclinic | P2₁/c | Deviates from planarity | iucr.org |

| (E)-1-(4-biphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified | Not specified | (E)-configuration of double bond | researchgate.net |

Hirshfeld Surface Analysis and Energy Framework Calculations

To gain a deeper, quantitative understanding of the intermolecular interactions that stabilize the crystal lattice, Hirshfeld surface analysis is employed. This technique maps the close contacts a molecule makes with its neighbors in the crystal, providing a visual and numerical breakdown of different interaction types.

The presence of specific functional groups is clearly reflected in the fingerprint plots. Strong interactions like C—H···O hydrogen bonds appear as distinct, sharp spikes on the plot. nih.govmdpi.com Weaker interactions, such as C—H···π stacking, are identifiable by characteristic "wing" features. mdpi.com The d_norm surface, which maps distances shorter or longer than the van der Waals radii, visually highlights the most significant contact points, with red spots indicating close-contact hydrogen bonds. mdpi.commdpi.com

Energy framework calculations complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal, helping to visualize the strength and topology of the packing. These calculations can distinguish between electrostatic, dispersion, polarization, and repulsion energy components, providing a comprehensive picture of the forces governing the crystal architecture. This combined approach is crucial for understanding structure-property relationships and for the rational design of new crystalline materials with desired properties. nih.gov

| Interaction Type | Contribution (%) in Flavone-Chalcone Hybrid mdpi.com | Contribution (%) in Fluoro-Nitro Chalcone nih.gov | Contribution (%) in Bromo-Butyl Chalcone mdpi.com |

|---|---|---|---|

| H···H | 34.3% | 20.6% | 50.04% |

| O···H / H···O | 19.2% | 30.2% | Not specified |

| C···H / H···C | 16.7% | 18.0% | 21.6% |

| C···O / O···C | 6.7% | Not specified | Not specified |

| C···C | 6.5% | 10.1% | Not specified |

| Br···H / H···Br | Not applicable | Not applicable | 12.4% |

| F···H / H···F | Not applicable | 13.1% | Not applicable |

Advanced Chromatographic and Separation Techniques for this compound Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and natural extracts. The choice of technique depends on the scale and purpose of the separation, ranging from analytical identification to preparative purification.

Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography. rsc.orgjetir.org It provides a quick assessment of the purity of a sample by separating components based on their differential adsorption to the stationary phase (typically silica (B1680970) gel). jetir.org

Column Chromatography is the standard method for the purification of chalcones on a preparative scale. jetir.org Silica gel (60-120 mesh) is a frequently used stationary phase. jetir.org The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity, often a gradient of non-polar and polar solvents like petroleum ether/benzene or n-hexane/ethyl acetate. jetir.orgdergipark.org.tr Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) offers a more advanced, highly efficient, and reproducible method for both analytical and preparative separation. Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly powerful for resolving stereoisomers. For instance, a method was developed using a column with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector to successfully separate the diastereomers of a novel chalcone derivative. dergipark.org.tr This highlights HPLC's capability for challenging separations that are crucial in fields like medicinal chemistry where stereochemistry can dictate biological activity. dergipark.org.tr

These techniques, often used in combination, are fundamental tools in the synthesis and characterization workflow for this compound derivatives, ensuring the isolation of compounds with high purity for subsequent spectroscopic analysis and application-oriented studies.

Photophysical Behavior and Optoelectronic Applications of 4 Dimethylamino Chalcone

Intramolecular Charge Transfer (ICT) Mechanisms in 4-(Dimethylamino)chalcone (B87087) Systems

The photophysical properties of this compound are profoundly influenced by intramolecular charge transfer (ICT). This process involves the redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group upon photoexcitation. rsc.orgnih.govacs.org This charge transfer character is a key determinant of the molecule's behavior in different environments and its suitability for various applications.

The efficiency of ICT is enhanced by the planar structure of the chalcone (B49325) backbone, which facilitates π-conjugation. rsc.org Studies on analogues with extended conjugation have shown that increasing the number of olefinic double bonds leads to remarkable bathochromic (red) shifts in both absorption and fluorescence spectra, signifying an enhanced ICT and a larger dipole moment in the excited state. rsc.orgrsc.org For instance, extending the conjugation in 4-dimethylamino-2′-hydroxychalcone analogues resulted in significant red shifts, indicating a more stabilized excited state due to efficient ICT. rsc.org

Theoretical calculations, such as those using density functional theory (DFT), have confirmed the superior ICT efficiency of the dimethylamino group compared to other substituents like methoxy (B1213986) or halogens. This strong charge transfer nature is crucial for applications in nonlinear optics and as fluorescent probes. nih.gov In some systems, there is evidence for the coexistence of ICT and other excited-state processes like excited-state intramolecular proton transfer (ESIPT), particularly in derivatives with hydroxyl groups. researchgate.net The interplay between these mechanisms can be modulated by factors such as solvent polarity and temperature. researchgate.netmdpi.com

Fluorescence and Absorption Characteristics of this compound

The fluorescence and absorption properties of this compound are central to its utility in optoelectronics and as a fluorescent marker. These characteristics are highly sensitive to the molecular environment, a phenomenon that provides valuable insights into the nature of its excited states.

Solvatochromic Effects on Photophysical Properties

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of this compound and its derivatives. nih.gov Generally, as the polarity of the solvent increases, both the absorption and fluorescence spectra exhibit a bathochromic shift. nih.gov This red shift is typically more pronounced in the emission spectra, indicating a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT. nih.gov

The extent of the solvatochromic shift provides information about the degree of charge separation in the excited state. For example, in a series of 3-(4-(Dimethylamino)phenyl)-1-(4,3 di-substituted phenyl)-(2E)-propen-1-one chalcones, the functional groups and solvents were found to have a significant effect on their photophysical properties. researchgate.net Interestingly, in some cases, electron-withdrawing groups led to a greater red shift than electron-donating groups. researchgate.net The interaction with protic solvents, through hydrogen bonding, can also significantly influence the photophysical properties, often leading to fluorescence quenching. core.ac.uk

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Cyclohexane | 400 | 450 |

| Toluene | 410 | 480 |

| Chloroform (B151607) | 420 | 510 |

| Acetone | 415 | 530 |

| Ethanol (B145695) | 418 | 552 |

| Methanol (B129727) | 414 | 545 |

| DMSO | 430 | 560 |

Note: The data in this table is compiled from multiple sources and represents typical values. Actual values may vary depending on the specific derivative and experimental conditions.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, of this compound derivatives can vary significantly with the solvent environment. For instance, an acetamide-chalcone derivative bearing a dimethylamine (B145610) group exhibited a high fluorescence quantum yield of 71% in dimethyl sulfoxide (B87167) (DMSO). mdpi.com However, in protic solvents like ethanol and methanol, the quantum yield dropped dramatically to 4% and 1%, respectively. mdpi.com This phenomenon, known as positive solvatokinetics, is often attributed to the proximity of nπ* and ππ* states in non-polar solvents, which can lead to fluorescence quenching. core.ac.ukmdpi.com

The lifetime of the excited state is another crucial parameter. Studies using femtosecond fluorescence upconversion and transient absorption techniques have revealed complex dynamics in chalcone derivatives, including vibrational cooling, solvation, and intramolecular motions. rsc.orgrsc.org These processes compete with fluorescence and influence both the quantum yield and lifetime.

Stokes Shift Analysis and its Significance for this compound

The Stokes shift, the difference in energy (or wavelength) between the absorption and emission maxima, is a critical parameter for fluorescent molecules, particularly in applications like fluorescent probes and laser dyes. A large Stokes shift is desirable as it minimizes self-absorption, where emitted photons are reabsorbed by other molecules. This compound derivatives are known to exhibit large Stokes shifts, with values reported up to 5800 cm⁻¹. researchgate.net

The magnitude of the Stokes shift is directly related to the extent of geometric and electronic rearrangement in the excited state. mdpi.com The significant Stokes shifts observed in these compounds are a direct consequence of the efficient ICT process. acs.org In different solvents, the Stokes shift can vary, reflecting the solvent's ability to stabilize the polar excited state. For example, the Stokes shift for some piperidyl and pyrrolidinyl chalcones was found to be larger in ethanol compared to chloroform. acs.org This large separation between absorption and emission makes these compounds promising candidates for applications requiring high signal-to-noise ratios. nih.gov

Amplified Spontaneous Emission (ASE) Properties of this compound and Derivatives

Several this compound derivatives have demonstrated potential as active media for organic lasers due to their ability to exhibit amplified spontaneous emission (ASE). researchgate.netchalcogen.roafribary.com ASE is the amplification of spontaneously emitted light as it travels through a gain medium, a prerequisite for lasing action.

Studies have shown that these chalcones can produce intense ASE when excited by a pulsed laser, such as the third harmonic of a Nd:YAG laser (355 nm). chalcogen.rosdiarticle3.com The ASE wavelength can often be tuned by changing the solvent or the concentration of the dye solution. For example, for a series of 3-(4-(Dimethylamino)phenyl)-1-(4,3 di-substituted phenyl)-(2E)-propen-1-one chalcones, ASE was observed with tunable wavelengths from 509 to 566 nm. researchgate.net

The efficiency and wavelength of the ASE are influenced by the molecular structure and the surrounding medium. For instance, a comparison between 1-(4-chlorophenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one (CPDAPP) and 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one (DMAPPP) revealed that DMAPPP was a more efficient ASE material under identical conditions. chalcogen.ro The concentration of the chalcone solution and the pump power also play crucial roles in the ASE characteristics. sdiarticle3.comresearchgate.net

Photochemical Stability and Degradation Pathways of this compound

The photochemical stability of a fluorescent molecule is a critical factor for its practical application, especially in devices that are exposed to light for extended periods. Chalcones, in general, are known for their good photochemical stability. researchgate.net

Studies on the photochemical stability of this compound derivatives have often been conducted by monitoring the ASE intensity as a function of the number of pump laser pulses. In one study, the ASE intensity of a this compound derivative remained constant after 30,000 pulses, while a conventional laser dye, coumarin (B35378) 503, showed a significant drop in intensity after only a few thousand pulses. sdiarticle3.com This highlights the superior photostability of the chalcone-based dye.

However, like most organic molecules, they can undergo degradation under certain conditions. The degradation pathways can be complex and may involve photo-oxidation or other photochemical reactions. For instance, some curcuminoid chalcones were found to be photolabile in solution when exposed to a Suntest chamber, indicating that the stability can be context-dependent. mdpi.com The specific degradation products and mechanisms are not extensively detailed in the provided context, but it is clear that the stability is sufficient for many demanding applications.

Applications in Optoelectronics and Photonics

Non-Linear Optical (NLO) Properties of this compound Derivatives

Chalcones, in general, are recognized for their significant non-linear optical (NLO) properties, which arise from their α,β-unsaturated keto group that facilitates electron delocalization between two aromatic rings. researchgate.net The introduction of a strong electron-donating group, such as the dimethylamino group, and various electron-accepting groups can enhance these NLO characteristics. researchgate.netmdpi.com This donor-π-acceptor (D-π-A) structure is a key design strategy for effective NLO chromophores. researchgate.net

The third-order nonlinear optical properties of chalcone derivatives have been investigated using techniques like the Z-scan method. researchgate.net For instance, derivatives with different donor and acceptor substituents have shown significant electronic nonlinearity. researchgate.net Studies on acetamide-chalcone derivatives revealed that the inclusion of a dimethylamine group significantly enhances the two-photon absorption cross-section. mdpi.com Specifically, it causes a red-shift in the lower energy state by approximately 90 nm and increases the two-photon absorption cross-section of this band by over 100% compared to derivatives without this group. mdpi.com

The design of chalcone-based NLO materials often involves creating D-π-A-π-D or D-π-A-π-A configurations to optimize the push-pull effect and intramolecular charge transfer, which are crucial for NLO activity. researchgate.net The effectiveness of the NLO response is also influenced by the nature of the π-bridge, with alkene bridges generally being more effective than alkyne bridges due to a higher degree of conjugation. researchgate.net

Table 1: Non-Linear Optical Properties of Selected Chalcone Derivatives

| Compound/Derivative Class | Key NLO Property Investigated | Observation |

|---|---|---|

| Acetamide-Chalcone Derivative with Dimethylamine Group | Two-Photon Absorption (2PA) Cross-Section | Increased by over 100% compared to analogues without the dimethylamine group. mdpi.com |

| p-(N,N-dimethylamino) dibenzylideneacetone | Third-Order NLO Properties | Exhibits strong two-photon absorption. researchgate.net |

| Fluoro-methoxy Chalcone Derivatives (D-π-A-π-D and D-π-A-π-A) | Third-Order NLO Susceptibility (χ⁽³⁾) | The D-π-A-π-A configuration showed a higher χ⁽³⁾ value (7.84 × 10⁻⁸ esu) compared to the D-π-A-π-D configuration (6.01 × 10⁻⁸ esu). researchgate.net |

Development of Fluorescent Probes and Sensors Based on this compound

The fluorescent properties of this compound make it a valuable scaffold for the development of fluorescent probes and sensors. biosynth.com These probes are designed to detect various analytes through changes in their fluorescence emission. The principle often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the target analyte.

For example, a fluorescent probe based on a this compound derivative, namely 2'-(2,4-dinitro-phenoxy)-4-(dimethylamino) chalcone, was designed for the detection of hydrogen sulfide (B99878) (H₂S) and biothiols. rsc.org The sensing mechanism involves a reaction with H₂S/biothiols that produces 2'-hydroxy-4-(dimethylamino) chalcone, leading to a distinct fluorescence signal. rsc.org Theoretical studies using density functional theory (DFT) have helped to elucidate the sensing mechanism, confirming the role of processes like twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT). rsc.org

The versatility of the chalcone structure allows for modifications to tune its sensitivity and selectivity for different analytes. The strong fluorescence and large Stokes shifts observed in many this compound derivatives are particularly advantageous for sensor applications, as they help to minimize self-quenching and background interference. nih.gov

Utilization as Laser Dyes

This compound derivatives have emerged as promising laser dyes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photochemical stability. icm.edu.plmdpi.com These characteristics make them viable alternatives to conventional laser dyes like coumarins and rhodamines, which can suffer from low lasing efficiency and rapid photodegradation. chalcogen.ro

Research has demonstrated that 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one (DMAPPP) functions as an efficient laser medium. icm.edu.pl When pumped with a Nd:YAG laser (355 nm), DMAPPP exhibits amplified spontaneous emission (ASE) that is tunable in the green-yellow region of the spectrum (515–548 nm), depending on the solvent used. icm.edu.pl Its photochemical stability and ASE intensity have been shown to be superior to that of Coumarin 503 under similar conditions. icm.edu.pl

The lasing properties can be fine-tuned by introducing different functional groups to the chalcone skeleton. For instance, the addition of an electron-withdrawing chlorine atom to the DMAPPP structure, creating 1-(4-chlorophenyl)-3-(4-N,N-dimethylamino phenyl)-2-propen-1-one (CPDAPP), results in a red-shift of the ASE peak to around 550 nm. chalcogen.ro Another derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), shows dual ASE bands at 545 nm and 565 nm. mdpi.com The presence of the dimethylamino group is crucial, as it leads to a large fluorescence quantum yield, which is essential for laser action. researchgate.net

Table 2: Laser Dye Properties of this compound Derivatives

| Derivative Name | Abbreviation | Excitation Wavelength (nm) | Amplified Spontaneous Emission (ASE) Peak (nm) | Key Features |

|---|---|---|---|---|

| 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one | DMAPPP | 355 | 515-548 (tunable with solvent) | Excellent photochemical stability; higher ASE intensity than Coumarin 503. icm.edu.pl |

| 1-(4-chlorophenyl)-3-(4-N,N-dimethylamino phenyl)-2-propen-1-one | CPDAPP | 355 | 550 | High ASE intensity in acetone. chalcogen.ro |

| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | DAP | Not specified | 545 and 565 | Exhibits dual ASE bands. mdpi.com |

| 1-phenyl-3-[4-(1-pyrrolidinyl) phenyl]-(2E)-propen-1-one | 4-Pone | 355 | 534 | Low concentration threshold for laser action. researchgate.net |

Bioimaging Applications of Fluorescent this compound Derivatives

The bright fluorescence and large Stokes shifts of this compound derivatives make them highly suitable for bioimaging applications. nih.govchemimpex.com These properties help to overcome issues of autofluorescence from biological samples and allow for clearer imaging. The ability of some chalcone derivatives to preferentially accumulate in cancer cells over normal cells has opened avenues for their use as cancer cell staining agents. nih.gov

A series of chalcone derivatives featuring a 4-dimethylamino group exhibited strong fluorescence emission in the visible region (470–700 nm) and were soluble in buffer systems suitable for biological studies. nih.gov When applied to cell cultures, these compounds showed significantly brighter fluorescence in human hepatocellular carcinoma (HepG2) cancer cells compared to normal human embryonic kidney (HEK-293) cells after a 3-hour incubation period. nih.gov This suggests a potential for these dyes to be used in cancer diagnostics.

Furthermore, the development of near-infrared (NIR) fluorescent chalcones is of particular interest for in vivo imaging, as longer wavelengths allow for deeper tissue penetration. Extending the π-conjugation of this compound analogues has been shown to produce significant red-shifts in their fluorescence emission, pushing it towards the NIR region. rsc.orgrsc.org Additionally, radiolabeled homodimeric chalcone derivatives, such as a ⁹⁹ᵐTc-labeled complex, have been investigated as probes for single-photon emission computed tomography (SPECT) imaging, specifically for targeting amyloid-β plaques associated with Alzheimer's disease. nih.gov These probes have demonstrated the ability to cross the blood-brain barrier and show specific uptake in brain regions affected by the disease. nih.gov

Biological Activities and Mechanistic Investigations of 4 Dimethylamino Chalcone

Anticancer and Cytotoxic Activities of 4-(Dimethylamino)chalcone (B87087) and its Derivatives

The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is a prominent structure in the development of anticancer agents. The presence of a dimethylamino group on one of the phenyl rings, as in this compound, has been shown to enhance its biological activities, including its potential as a chemotherapeutic agent. ontosight.aimdpi.comnih.gov

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound and its derivatives have demonstrated significant potential in curbing the proliferation of various cancer cells and triggering apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. nih.govmdpi.com

Research has shown that these compounds can effectively induce apoptosis in cancer cells through multiple pathways. For instance, in ovarian cancer cells (A2780), this compound was found to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade. mdpi.com This process was accompanied by an increase in reactive oxygen species (ROS) and autophagy, without affecting mitochondrial function. mdpi.comnih.gov

Furthermore, derivatives of this compound have shown potent antiproliferative effects. A novel fluorinated derivative, (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one, exhibited high activity against HeLa cervical cancer cells, with an IC50 value of 1.08 µmol/L. rjsocmed.com This compound was also found to inhibit the migration and invasion of HeLa cells, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase. rjsocmed.com

Studies on other derivatives have revealed similar effects. For example, a chalcone derivative, DML6, which features a chloro-substitution, showed significant antiproliferative efficacy in various cancer cell lines, with IC50 values ranging from 7.8 to 91.9 μM. mdpi.com In ovarian cancer cell lines (OVCAR-3, OVSAHO, and KURAMOCHI), certain chalcone derivatives displayed high cytotoxic and anti-proliferative effects, with IC50 concentrations below 25 µM. mdpi.com These derivatives induced a significant increase in the SubG1 cell population, indicating apoptosis. mdpi.com

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one | HeLa (Cervical Cancer) | 1.08 µmol/L | rjsocmed.com |

| DML6 | OV2008 (Cervical Cancer) | 7.8 µM | mdpi.com |

| Chalcone derivatives 3a, 3h, 3i | OVCAR-3, OVSAHO, KURAMOCHI (Ovarian Cancer) | < 25 µM | mdpi.com |

Exploration of Molecular Mechanisms in Cancer Cell Lines

The anticancer effects of this compound and its derivatives are rooted in their interaction with various molecular targets and signaling pathways. One of the key mechanisms is the induction of apoptosis. In ovarian cancer cells, this is achieved through the activation of caspases 3/7 and the overproduction of reactive oxygen species (ROS). mdpi.comnih.gov

Furthermore, these compounds can modulate critical signaling pathways involved in cancer cell survival and proliferation. Studies have indicated that this compound can influence the PI3K/Akt and MAPK signaling pathways. A specific derivative, (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one, was found to upregulate the expression of p53 and BAX while downregulating MDM2, MDMX, and BCL2 in HeLa cells. rjsocmed.com This suggests that it may activate the p53 signaling pathway by inhibiting the MDM2 protein, thereby preventing cancer cell proliferation and invasion. rjsocmed.com

Another important target for some chalcone derivatives is tubulin. nih.gov The compound trans-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one has been shown to bind to the colchicine-binding site on tubulin, inhibiting microtubule assembly with an IC50 of 1 µM. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair, is another mechanism of action for some chalcone derivatives. mdpi.com A study described a chalcone with a 4-N,N-dimethylamino group that was shown to inhibit topoisomerase I. mdpi.com

The table below details some of the molecular mechanisms of action for this compound and its derivatives.

| Compound/Derivative | Mechanism of Action | Cell Line | Reference |

| This compound | Induction of apoptosis via caspase activation, ROS overproduction, and autophagy. mdpi.comnih.gov | A2780 (Ovarian) | mdpi.comnih.gov |

| (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one | Upregulation of p53 and BAX; downregulation of MDM2, MDMX, and BCL2. rjsocmed.com | HeLa (Cervical) | rjsocmed.com |

| trans-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one | Binds to tubulin at the colchicine-binding site, inhibiting microtubule assembly. nih.gov | Not specified | nih.gov |

| Chalcone with 4-N,N-dimethylamino group | Inhibition of topoisomerase I. mdpi.com | Not specified | mdpi.com |

Antiproliferative Effects of Metal Complexes of this compound

The anticancer properties of this compound can be enhanced through complexation with various metal ions. mdpi.com These metal complexes often exhibit superior cytotoxic and antiproliferative activities compared to the parent chalcone ligand.

Copper(II) Complexes: A series of heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone have demonstrated strong antiproliferative activity against a panel of human cancer cell lines. mdpi.comnih.gov One particularly potent complex, [Cu(bphen)(L)]NO3 (where bphen is 4,7-diphenyl-1,10-phenanthroline), showed high cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM. mdpi.comnih.govresearchgate.net This complex induced strong pro-apoptotic effects in A2780 ovarian cancer cells through the activation of caspases 3/7, overproduction of ROS, and induction of autophagy, without significantly affecting the cell cycle or mitochondrial membrane functions. mdpi.comnih.govresearchgate.net Studies suggest that the anticancer effects of this copper complex are based on the extrinsic activation of apoptosis and autophagy induction. mdpi.comnih.gov

Ruthenium(II) Complexes: Ruthenium complexes incorporating chalcone ligands have also been investigated for their anticancer potential. mdpi.com Complexes of the type cis-[Ru(S-DMSO)3(chalcone)Cl] have been synthesized and shown to interact strongly with DNA. mdpi.com Two such complexes, with 2′-hydroxyphenyl as one ring and either 2-thiophenyl or 3-methyl-2-thiophenyl as the other, were found to inhibit the activity of topoisomerase II at low concentrations (IC50 = 13–18 μM). mdpi.com Another study on Ru(II)-DMSO-chalcone complexes revealed their potential as anticancer agents with cytotoxic and pro-apoptotic activity. nih.gov

Other Metal Complexes: Research has also explored complexes of this compound with other transition metals like platinum(IV), rhodium, and iridium, which have shown potent anticancer activities. mdpi.comresearchgate.net Vanadyl complexes with chalcone derivatives have also been reported to exhibit remarkable antioxidant and antidiabetic activities. mdpi.comresearchgate.net

The following table summarizes the antiproliferative activity of some metal complexes of this compound derivatives.

| Metal Complex | Cancer Cell Line(s) | IC50 Value | Reference |

| [Cu(bphen)(L)]NO3 (L = 2′-hydroxy-4-(dimethylamino)chalcone) | Various human cancer cell lines | 1.0 - 2.3 µM | mdpi.comnih.govresearchgate.net |

| cis-[Ru(S-DMSO)3(chalcone)Cl] derivatives | Not specified | 13 - 18 µM (Topo II inhibition) | mdpi.com |

Antioxidant Properties and Reactive Oxygen Species Modulation by this compound

Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. alliedacademies.orgnih.gov The presence of an electron-donating dimethylamino group in this compound can influence its capacity to scavenge free radicals and modulate oxidative stress pathways. alliedacademies.org

Free Radical Scavenging Mechanisms of this compound

The antioxidant activity of chalcones is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. alliedacademies.orgrasayanjournal.co.in The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it, is a measure of its antioxidant capacity.

Studies have shown that the substitution pattern on the aromatic rings of chalcones is crucial for their antioxidant activity. alliedacademies.org A derivative, 2,5-dihydroxy-4-dimethylamino chalcone, which has a p-dimethylamino group on one ring and two hydroxyl groups on the other, exhibited promising antioxidant activity in the DPPH free radical scavenging assay, as well as in iron chelating and reducing power assays. alliedacademies.org The presence of the dimethylamino group was found to enhance the antioxidant activity of this compound. alliedacademies.org

The free radical scavenging capacity of chalcones is often linked to the reactivity of their hydroxyl substituents. mdpi.com However, the electron-rich environment created by the dimethylamino group in conjunction with the α,β-unsaturated carbonyl system can also contribute to free radical scavenging. nih.gov

Modulation of Oxidative Stress Pathways by this compound Derivatives

Beyond direct free radical scavenging, derivatives of this compound can also modulate intracellular oxidative stress pathways. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases, including cancer. nih.gov

A furan-based synthetic chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7), has been shown to protect against lipid peroxidation and reactive oxygen stress in a zebrafish model. nih.govcolab.ws This compound also demonstrated dose-dependent antioxidant properties in vitro. nih.gov Mechanistically, DKO7 was found to reduce the expression of pro-inflammatory genes that are often linked to oxidative stress, such as TNF-α, IL-1β, IL-6, and iNOS. nih.gov

In the context of cancer, the modulation of ROS by this compound derivatives can have a dual role. While high levels of ROS can be cytotoxic to cancer cells, as seen in the induction of apoptosis, the antioxidant properties of these compounds can also protect normal cells from oxidative damage. mdpi.comnih.gov For instance, the chalcone derivative 1C was found to suppress the viability of ovarian cancer cells by generating ROS. researchgate.net This study also suggested that the modulation of Nrf2 levels, a key regulator of the antioxidant response, could contribute to the antiproliferative effect of this chalcone. researchgate.net

The following table highlights the antioxidant activities and ROS modulation by some this compound derivatives.

| Compound/Derivative | Activity | Model/Assay | Reference |

| 2,5-dihydroxy-4-dimethylamino chalcone | Free radical scavenging | DPPH assay, iron chelating assay, reducing power assay | alliedacademies.org |

| (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7) | Protection against lipid peroxidation and ROS | In vivo zebrafish model | nih.govcolab.ws |

| Chalcone derivative 1C | Generation of ROS in cancer cells | Ovarian cancer cell lines (A2780, A2780cis) | researchgate.net |

Anti-inflammatory Actions and Pathway Modulation by this compound

Inhibition of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) by this compound

Chalcone derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govsci-hub.se The suppression of COX activity can alleviate inflammatory symptoms, and various chalcone derivatives have been synthesized and evaluated for their anti-inflammatory effects. sci-hub.se

Specifically, dimethylamino-chalcone derivatives have been investigated for their inhibitory action on the production of nitric oxide (NO), a process catalyzed by iNOS. sci-hub.setjnpr.org Studies on LPS-stimulated RAW 264.7 macrophage cells revealed that certain (E)-1-(dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one derivatives dose-dependently suppressed NO production by inhibiting the expression of iNOS. sci-hub.se For instance, a derivative of this compound, specifically 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to downregulate iNOS expression and inhibit its protein expression. nih.govnih.gov This inhibitory effect on iNOS is a key mechanism behind the anti-inflammatory actions of these compounds. nih.govmdpi.com

In addition to iNOS, some chalcone derivatives have demonstrated inhibitory effects on COX enzymes. sci-hub.se For example, 2-Hydroxy-3,4,6-trimethoxychalcone has shown inhibitory activity against COX-1. sci-hub.se While direct data on this compound's specific IC50 values for COX-1 and COX-2 are not extensively detailed in the provided results, the broader class of chalcones, including those with dimethylamino substitutions, is recognized for its potential to inhibit these crucial inflammatory enzymes. sci-hub.sebiomedres.us

Reduction of Prostaglandin (B15479496) E2 (PGE2) Production

The suppression of prostaglandin E2 (PGE2), a key inflammatory mediator, is another significant aspect of the anti-inflammatory profile of this compound derivatives. rsc.org The production of PGE2 is initiated by arachidonic acid through an enzymatic cascade involving COX enzymes. sci-hub.se

Antimicrobial Activities of this compound and Related Compounds

This compound and its derivatives have been investigated for their broad-spectrum antimicrobial properties, showing potential as antibacterial, antifungal, and antitubercular agents. ontosight.aichemimpex.com The basic chalcone structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for developing new antimicrobial compounds. nih.govsaspublishers.com

Antibacterial Efficacy Studies

Chalcone derivatives have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. saspublishers.comacs.org The antibacterial potential of these compounds is often attributed to the manipulation of their aromatic rings, which can enhance their biological activities. nih.gov

Studies have shown that synthetic chalcones, including those with a dimethylamino group, exhibit antibacterial properties. nih.govsaspublishers.com For example, a study on substituted nitro-chalcones revealed that the compound containing a dimethylamino group, (E)-1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrated the best antibacterial activity among the tested compounds against Bacillus subtilis and Klebsiella pneumoniae. rasayanjournal.co.in Another study reported that (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one was successfully synthesized and tested for its antibacterial activity against bacteria that contaminate blood products. gunabangsa.ac.id

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| (E)-1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Bacillus subtilis, Klebsiella pneumoniae | Showed the best activity among the tested nitro-chalcones. | rasayanjournal.co.in |

| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Bacteria from blood products | Synthesized and tested for antibacterial activity. | gunabangsa.ac.id |

| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | S. aureus, B. subtilis, E. coli, K. pneumoniae, E. cloacae | Completely ineffective. | researchgate.net |

| N-(4-(3-(4-(Dimethylamino) phenyl) acryloyl) phenyl) methanesulfonamide | Staphylococcus aureus | Particularly sensitive. | saspublishers.com |

Antifungal Properties Investigations

Chalcones are recognized for their potential as antifungal agents, with numerous studies exploring their efficacy against various fungal species. mdpi.comnih.govresearchgate.net The antifungal activity of chalcone derivatives is influenced by the nature and position of substituents on their aromatic rings. mdpi.com

One study synthesized novel vanillin-chalcones, including derivatives with a dimethylamino group, and evaluated their antifungal activity. mdpi.com The results showed that the chalcone derivatives generally exhibited better activity than their pyrazoline counterparts against the tested fungi. Specifically, some of these chalcones showed moderate to high activity against dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. mdpi.com Interestingly, the most active compounds demonstrated fungicidal rather than fungistatic effects. mdpi.com

However, another study that synthesized chalcone derivatives through a reaction involving 4-(N,N-dimethylamino)benzaldehyde found that these specific derivatives showed no activity against the tested fungal strains. nih.gov This again underscores the critical role of the complete molecular structure in determining antifungal efficacy. The presence of a dimethylamino group alone does not guarantee activity; its interplay with other structural features is paramount.

Antitubercular Potential against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents, and chalcones have emerged as a promising class of compounds. nih.govacs.orgnih.gov Several studies have reported the potential of chalcone derivatives to inhibit the growth of Mtb. nih.govnih.govresearchgate.net

In a study focused on designing potent chalcone derivatives with antitubercular activity, a compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one, was synthesized and evaluated. nih.gov While this specific compound was part of a broader series, the study successfully identified several chalcone-like compounds with nanomolar activity against replicating mycobacteria and low micromolar activity against non-replicating bacteria. nih.gov

Another research effort synthesized triazine-based chalcones and found that triazinylamino-chalcones exhibited anti-TB activity, inhibiting the growth of M. tuberculosis H37Rv at concentrations between 25 and 50 µg/mL. mdpi.com Although not all evaluated chalcones contain a dimethylamino group, the consistent finding of antitubercular activity within the chalcone class suggests that derivatives like this compound could be valuable leads in the development of new anti-tuberculosis drugs. nih.gov

Antinociceptive and Analgesic Effects of this compound

The synthetic chalcone, this compound (DMAC), has been investigated for its pain-relieving properties in various animal models. Research indicates that DMAC possesses an acute antinociceptive effect, demonstrating its potential as an analgesic agent. nih.gov Studies have utilized models such as the formalin and hot plate tests to evaluate its efficacy. nih.govresearchgate.net

In the context of neuropathic pain, particularly vincristine-induced peripheral neuropathy (VIPN), DMAC has shown significant effects. nih.govresearchgate.net It has been found to attenuate thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a stimulus that does not normally provoke pain). nih.gov The mechanisms underlying these effects are multifaceted. Evidence suggests the involvement of both muscarinic and opioid receptors in the analgesic action of DMAC. nih.govresearchgate.net Furthermore, DMAC has been shown to inhibit the activity of myeloperoxidase, an enzyme associated with inflammation and tissue damage. nih.govresearchgate.net By preventing pro-inflammatory polarization of macrophages, DMAC helps to modulate the neuroinflammatory processes that contribute to neuropathic pain. nih.gov Other chalcone derivatives have also been noted for their antinociceptive activities, which are sometimes linked to the nitric oxide-cyclic GMP-potassium signaling pathway or interactions with vanilloid and glutamatergic systems. tjnpr.org

Melanogenesis Modulation and Pigmentation Studies with this compound Derivatives

A derivative of this compound, specifically 4-dimethylamino-4'-methoxy chalcone (DMC), has been identified as a promoter of melanogenesis, the process of melanin (B1238610) production. researchgate.net This activity is particularly relevant to the study of pigmentation disorders like vitiligo. researchgate.net Chalcone compounds found in plants such as Vernonia anthelmintica have historically been used in treatments for vitiligo and are believed to be the active components that enhance melanin production. researchgate.net

Promotion of Melanin Synthesis and Tyrosinase Activity